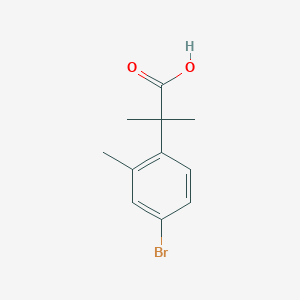

2-(4-Bromo-2-methylphenyl)-2-methylpropanoicacid

Beschreibung

Eigenschaften

Molekularformel |

C11H13BrO2 |

|---|---|

Molekulargewicht |

257.12 g/mol |

IUPAC-Name |

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI-Schlüssel |

RSYVZWWKKPINNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)Br)C(C)(C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 2-Methyl-2-phenylpropanoic Acid

- 2-Methyl-2-phenylpropanoic acid, which can be synthesized via benzene, methacrylic acid, and aluminum chloride or sourced commercially.

- Bromination is achieved by reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium, under heterogeneous conditions.

- Bromine (1-2 equivalents relative to substrate) is slowly added to a suspension of the acid in water, maintaining temperatures between 25-35°C.

- The reaction proceeds with high selectivity, predominantly yielding 2-(4-bromophenyl)-2-methylpropanoic acid.

- The process is performed under acidic, neutral, or alkaline conditions; aqueous medium has been found to favor selective bromination.

| Parameter | Value |

|---|---|

| Bromine equivalents | 1-2 equivalents |

| Temperature | 25-35°C |

| Reaction time | Several hours (optimized for complete conversion) |

| Yield | Approximately 46.6% based on the wet product, with high purity (~99.28%) |

- Excess bromine is unnecessary and can lead to side reactions.

- Separation of non-brominated starting material from the product is challenging via crystallization due to similar solubility; thus, esterification and distillation are employed for purification.

Extraction and Purification

- Post-reaction, the mixture is extracted with dichloromethane (DCM), a water-immiscible solvent, to isolate the organic phase containing the brominated product.

- The aqueous layer is washed with water, sodium chloride solution, and other washes to remove impurities.

- The crude product can be esterified to methyl esters, facilitating separation via distillation under reduced pressure.

- Esterification involves treating the acid with methanol and sulfuric acid, followed by distillation, yielding methyl 2-(4-bromophenyl)-2-methylpropanoate with high purity (~99.2%).

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Bromine in water | ~46.6% | 99.28% (product) |

| Esterification | Methanol, sulfuric acid | 79% | 99.2% |

Conversion to Target Acid

- The methyl ester can be hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol) to regenerate the acid.

- The brominated acid undergoes iodination using N-iodosuccinimide (NIS) in an aprotic polar solvent (e.g., acetonitrile or DMSO) with an acid catalyst (e.g., methanesulfonic acid), leading to the formation of 2-(4-iodo-2-methylphenyl)-2-methylpropanoic acid.

- The iodinated product is purified by extraction with hydrocarbon solvents like pentane or hexane, followed by recrystallization to obtain high-purity compound.

Alternative Synthetic Routes

- The process can be optimized by converting the brominated acid to its methyl ester, performing the iodination on the ester, then hydrolyzing to obtain the final acid, thus avoiding difficulties associated with direct bromination and iodination of the acid itself.

Summary of Key Steps:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Bromination | Bromine | 25-35°C, aqueous medium | Introduce bromine at para-position |

| Esterification | Methanol, sulfuric acid | Reflux | Facilitate purification |

| Hydrolysis | NaOH in methanol | Reflux | Convert ester back to acid |

| Iodination | N-iodosuccinimide, acid catalyst | Aprotic solvent | Introduce iodine substituent |

Research Findings and Data Overview

| Aspect | Findings |

|---|---|

| Selectivity | Bromination predominantly yields para-brominated product in aqueous medium, with minimal ortho-bromination. |

| Yield | Overall yields vary but can reach approximately 46-79% for individual steps, with combined processes achieving high purity (>99%). |

| Purity | High purity (>99%) achieved through esterification, distillation, and recrystallization. |

| Environmental Considerations | Use of aqueous media and minimal excess bromine reduces environmental impact; esterification and distillation facilitate purification. |

Notes and Considerations

- The bromination reaction is sensitive to conditions; maintaining controlled temperature and stoichiometry is critical for selectivity.

- Purification strategies, including esterification and distillation, are essential to obtain high-purity intermediates suitable for subsequent iodination.

- The iodination step benefits from using N-iodosuccinimide in an aprotic solvent, ensuring regioselectivity and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Formation of various substituted phenylpropanoic acids.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydrogenated phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the methyl group on the phenyl ring influence its binding affinity and reactivity with enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Structural and Physical Properties

Biologische Aktivität

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid, also known as a brominated derivative of a phenylpropanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a bromine atom, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is C10H11BrO2, with a molecular weight of approximately 243.1 g/mol. The structure includes a bromine substituent on the aromatic ring, which is crucial for its biological activity.

The biological activity of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, particularly in cancer cells. This inhibition leads to decreased cell growth and increased apoptosis rates.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that are critical for cellular functions. For instance, its binding affinity to certain nuclear receptors may influence gene expression related to metabolism and cell survival .

Anticancer Properties

Recent studies have demonstrated the anticancer properties of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid. In vitro experiments using breast cancer cell lines (such as MCF-7) indicated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. Flow cytometry analyses confirmed increased apoptosis in treated cells, suggesting its potential as an anticancer therapeutic agent.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid against similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methylpropanoic acid | Chlorine instead of bromine | Different biological activity due to chlorine's electronegativity |

| 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol | Amino group at position three | Different reactivity patterns |

| 2-Amino-1-(phenyl)-2-methylpropan-1-ol | No halogen substituent | Lacks halogen's influence on biological activity |

Case Study 1: Breast Cancer Cell Line Analysis

In a controlled laboratory setting, various concentrations of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid were applied to MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation. Additionally, apoptosis assays revealed that the compound significantly increased apoptotic markers compared to control groups.

Case Study 2: Mechanistic Insights

Further investigations into the compound's mechanism revealed that it may act as a competitive inhibitor for specific enzymatic pathways involved in tumor growth. This was evidenced by kinetic studies that demonstrated altered enzyme activity in the presence of varying concentrations of the compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized phenylpropanoic acid derivatives. For example, bromination of 2-(2-methylphenyl)-2-methylpropanoic acid using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) achieves selective para-bromination. Reaction temperature (70–90°C) and solvent polarity (e.g., CCl₄ vs. DCM) critically affect regioselectivity and byproduct formation .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, studies on analogs like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid reveal bond lengths (C-Br: ~1.89 Å) and dihedral angles between the phenyl ring and carboxyl group (~15°–25°), confirming steric effects from methyl substituents .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are essential. Impurities such as de-brominated byproducts or hydroxylated derivatives (e.g., 2-(4-hydroxy-2-methylphenyl)-2-methylpropanoic acid) can be identified using retention time alignment and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions (bromo, methyl) influence biological activity in structure-activity relationship (SAR) studies?

Comparative SAR data for analogs show that para-bromination enhances anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition) compared to meta-substituted derivatives. Methyl groups at the α-position increase metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. What strategies resolve enantiomers of this chiral compound, and how is stereochemical purity assessed?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase achieves baseline separation (α = 1.8). Circular dichroism (CD) spectroscopy confirms enantiopurity by correlating Cotton effects with absolute configuration .

Q. What are the compound’s toxicity profiles, and what safety protocols are recommended for handling?

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg (oral). Recommended safety measures include fume hood use, PPE (nitrile gloves, lab coats), and airborne concentration monitoring via NIOSH Method 2552. Contaminated clothing must be laundered separately using specialized detergents .

Q. How does this compound interact with biological targets (e.g., enzymes, receptors) in mechanistic studies?

Molecular docking simulations suggest hydrogen bonding between the carboxyl group and Arg120 of COX-2, while the bromine atom occupies a hydrophobic pocket. In vitro assays using HEK293 cells transfected with COX-2 show dose-dependent inhibition (Ki = 8.3 µM) .

Q. What computational methods predict its physicochemical properties and reactivity?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict pKa = 3.9 for the carboxylic acid group and electrophilic Fukui indices highlighting bromine as the reactive site for nucleophilic substitution .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Key challenges include bromine volatility and exothermic side reactions. Continuous flow reactors with temperature-controlled zones (20–25°C) and in-line quenching (e.g., Na₂S₂O₃) improve yield (85% vs. 65% batch) and reduce hazardous waste .

Q. What degradation pathways are observed under accelerated stability testing?

Photodegradation under ICH Q1B conditions (1.2 million lux·hr) produces 4-bromo-2-methylbenzoic acid via decarboxylation. Hydrolytic degradation (pH 7.4, 40°C) yields trace amounts of 2-methylpropanoic acid, indicating esterase susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.